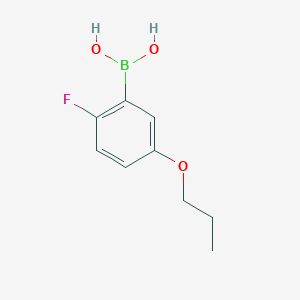

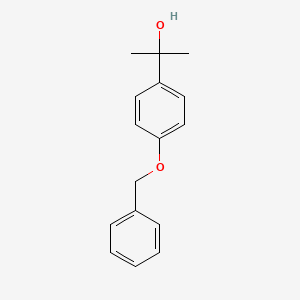

2-Fluoro-5-propoxyphenylboronic acid

Overview

Description

2-Fluoro-5-propoxyphenylboronic acid is a boronic acid derivative that is likely to share some chemical properties with other fluorophenylboronic acids and propoxyphene derivatives. While the specific compound is not directly studied in the provided papers, insights can be drawn from the analysis of similar compounds. For instance, 2-fluorophenylboronic acid has been studied for its vibrational spectra and molecular structure using various spectroscopic and computational methods . Propoxyphene, a compound containing the propoxy group, has been analyzed using fluorometric methods in biological materials . Additionally, the synthesis and properties of fluoro-substituted phenylboronic acids have been explored, which may offer parallels to the synthesis and properties of 2-Fluoro-5-propoxyphenylboronic acid .

Synthesis Analysis

The synthesis of related compounds, such as 5-bromo-2-fluoro-3-pyridylboronic acid, involves ortho-lithiation followed by reaction with trimethylborate, and subsequent Suzuki reactions to introduce additional substituents . This suggests that a similar approach could potentially be applied to synthesize 2-Fluoro-5-propoxyphenylboronic acid, with appropriate modifications to introduce the propoxy group at the desired position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of 2-fluorophenylboronic acid has been determined using Hartree-Fock and density functional harmonic calculations, indicating that for the molecule, only one form was found to be the most stable structure . This implies that 2-Fluoro-5-propoxyphenylboronic acid may also exhibit a stable molecular structure, which could be analyzed using similar computational methods to predict its most stable conformation.

Chemical Reactions Analysis

While the specific chemical reactions of 2-Fluoro-5-propoxyphenylboronic acid are not detailed in the provided papers, the reactivity of boronic acids in Suzuki coupling reactions is well-documented . This suggests that 2-Fluoro-5-propoxyphenylboronic acid could participate in such reactions, potentially allowing for the synthesis of various substituted aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted 2-formylphenylboronic acids have been investigated, including their pKa values and tautomeric equilibria . These studies provide a foundation for understanding how the fluorine substituent affects the properties of phenylboronic acids. By extension, the physical and chemical properties of 2-Fluoro-5-propoxyphenylboronic acid could be influenced by both the fluorine and propoxy substituents, affecting its acidity, stability, and potential tautomeric forms.

Scientific Research Applications

Fluorinated Compounds in Medicine

Fluorinated compounds, such as fluorinated pyrimidines, have a significant role in medical research, particularly in cancer chemotherapy. For example, 5-fluorouracil (5-FU) is a widely used drug to treat various cancers, highlighting the importance of fluorinated molecules in developing therapeutic agents (Heidelberger & Ansfield, 1963). The incorporation of fluorine into pharmaceuticals can modify drug properties, including metabolic stability and bioavailability, demonstrating the potential utility of fluorinated compounds like 2-Fluoro-5-propoxyphenylboronic acid in drug synthesis and design.

Safety and Hazards

The safety information for 2-Fluoro-5-propoxyphenylboronic acid indicates that it is classified as a combustible solid . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves . The hazard statements include H302-H315-H319-H332-H335, indicating potential hazards related to harmful ingestion, skin irritation, serious eye irritation, harmful inhalation, and respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-propoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 2-Fluoro-5-propoxyphenylboronic acid, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

The 2-Fluoro-5-propoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the 2-Fluoro-5-propoxyphenylboronic acid, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is part of the broader application of SM coupling, which is favored due to its mild and functional group tolerant reaction conditions .

Biochemical Pathways

The 2-Fluoro-5-propoxyphenylboronic acid affects the biochemical pathway of the Suzuki–Miyaura coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .

Pharmacokinetics

Boronic acids and their esters, in general, are known to be only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by its stability in aqueous environments .

Result of Action

The result of the action of 2-Fluoro-5-propoxyphenylboronic acid is the successful completion of the Suzuki–Miyaura coupling reaction . This leads to the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action of 2-Fluoro-5-propoxyphenylboronic acid is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic acids and their esters, which includes 2-Fluoro-5-propoxyphenylboronic acid, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of the environment .

properties

IUPAC Name |

(2-fluoro-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTDUFUEQNIBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584402 | |

| Record name | (2-Fluoro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-propoxyphenylboronic acid | |

CAS RN |

863248-36-6 | |

| Record name | (2-Fluoro-5-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863248-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)